molecular formula C8H12N4O B1675201 3-(4-Aminopyridin-3-yl)-1,1-dimethylurea CAS No. 88404-01-7

3-(4-Aminopyridin-3-yl)-1,1-dimethylurea

Cat. No.: B1675201
CAS No.: 88404-01-7
M. Wt: 180.21 g/mol
InChI Key: ZGDYCZUBOHHZEE-UHFFFAOYSA-N
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Description

3-(4-Aminopyridin-3-yl)-1,1-dimethylurea is a substituted urea derivative characterized by a pyridine ring with an amino group at the 4-position and a dimethylurea moiety at the 3-position. Substituted ureas are typically known for their roles as herbicides (e.g., diuron, fluometuron) or pharmaceutical intermediates, where substituent chemistry dictates biological activity, solubility, and toxicity .

Properties

CAS No.

88404-01-7

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

3-(4-aminopyridin-3-yl)-1,1-dimethylurea

InChI

InChI=1S/C8H12N4O/c1-12(2)8(13)11-7-5-10-4-3-6(7)9/h3-5H,1-2H3,(H2,9,10)(H,11,13)

InChI Key

ZGDYCZUBOHHZEE-UHFFFAOYSA-N

SMILES

CN(C)C(=O)NC1=C(C=CN=C1)N

Canonical SMILES

CN(C)C(=O)NC1=C(C=CN=C1)N

Appearance

Solid powder

Other CAS No.

88404-01-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-((dimethylamino)carbonyl)amino-4-aminopyridine
LF 14
LF-14

Origin of Product

United States

Comparison with Similar Compounds

3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron)

  • Substituent : 3,4-Dichlorophenyl (electron-withdrawing).
  • CAS : 330-54-1.
  • Applications: Broad-spectrum herbicide inhibiting photosynthesis by blocking plastoquinone binding in photosystem II .
  • Key Properties : High persistence in soil, moderate water solubility (35.6 mg/L at 25°C), and acute toxicity to aquatic life .
  • Research Findings : Alters electron transfer kinetics in photosynthetic systems, as shown in fluorescence decay studies .

3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea

  • Substituent : 3-Chloro-4-hydroxyphenyl.
  • CAS: Not explicitly listed (analytical standard in ).
  • Applications: Potential intermediate in herbicide or drug synthesis.
  • Key Properties : Hydroxyl group increases polarity, likely enhancing solubility compared to diuron. Safety data indicate moderate toxicity, requiring protective handling .

Alkyl-Substituted Derivatives

3-(4-Isopropylphenyl)-1,1-dimethylurea (Isoproturon)

  • Substituent : 4-Isopropylphenyl (hydrophobic alkyl group).
  • CAS : 34123-59-4.
  • Applications : Selective systemic herbicide for cereal crops .
  • Key Properties : Lower soil persistence than diuron, with a half-life of 12–20 days. Water solubility: 70 mg/L at 20°C .

3-(2-Isopropylphenyl)-1,1-dimethylurea

  • Substituent : 2-Isopropylphenyl.
  • CAS : 70214-90-3.
  • Applications : Used as a reference standard in analytical chemistry (HPLC, mass spectrometry) .
  • Key Properties : Structural isomerism with isoproturon reduces herbicidal activity, highlighting the importance of substituent position .

Trifluoromethyl-Substituted Derivatives

3-(m-Trifluoromethylphenyl)-1,1-dimethylurea (Fluometuron)

  • Substituent : 3-Trifluoromethylphenyl (strong electron-withdrawing).
  • CAS : 2164-17-2.
  • Applications : Pre-emergent herbicide for cotton and sugarcane .
  • Key Properties : High log P (2.94), indicating lipophilicity; moderate mammalian toxicity (LD₅₀ in rats: 6400 mg/kg) .

Heteroaromatic-Substituted Derivatives

3-(4-Aminopyridin-3-yl)-1,1-dimethylurea

  • Substituent: 4-Aminopyridin-3-yl (electron-donating amino group on pyridine).
  • CAS: Not available in evidence.
  • Hypothesized Applications: Potential pharmaceutical candidate due to pyridine’s prevalence in drug scaffolds (e.g., kinase inhibitors).
  • Key Properties: Solubility: Amino group enhances water solubility compared to chlorinated analogs. Bioactivity: Amino-pyridine moiety may enable hydrogen bonding with biological targets, diverging from herbicidal action.

Comparative Data Table

Compound Name Substituent CAS Number Applications Key Properties References
This compound 4-Aminopyridin-3-yl N/A Pharmaceutical (hyp.) High solubility, potential H-bond donor N/A
Diuron 3,4-Dichlorophenyl 330-54-1 Herbicide Photosystem II inhibitor, high persistence
Fluometuron 3-Trifluoromethylphenyl 2164-17-2 Herbicide Lipophilic, soil-applied pre-emergent
Isoproturon 4-Isopropylphenyl 34123-59-6 Herbicide Selective systemic action, moderate half-life
3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea 3-Chloro-4-hydroxyphenyl N/A Intermediate Enhanced solubility, moderate toxicity

Key Research Findings and Implications

  • Substituent Position and Bioactivity : Chlorine at the 3,4-positions (diuron) maximizes herbicidal potency, while alkyl groups (isoproturon) reduce environmental persistence .
  • Electron Effects: Electron-withdrawing groups (e.g., Cl, CF₃) enhance herbicide activity by stabilizing charge-transfer interactions in photosynthetic systems. Conversely, electron-donating groups (e.g., NH₂) may redirect activity toward non-photosynthetic targets .
  • Toxicity Trends: Halogenated derivatives exhibit higher ecotoxicity, whereas hydroxyl or amino substituents reduce environmental risks but require careful handling due to reactive functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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